molecular formula C7H6ClN3 B1603186 4-Chloro-1H-benzo[d]imidazol-2-amine CAS No. 701-14-4

4-Chloro-1H-benzo[d]imidazol-2-amine

Cat. No.: B1603186
CAS No.: 701-14-4
M. Wt: 167.59 g/mol
InChI Key: WDGDTHWKGHBYNL-UHFFFAOYSA-N
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Description

4-Chloro-1H-benzo[d]imidazol-2-amine (CAS 701-14-4) is a benzimidazole derivative with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol . This compound is a solid with a melting point of 180-190 °C . The benzimidazole core is a privileged structure in medicinal chemistry, known for its diverse therapeutic activities, including significant anticancer properties . This scaffold is a constitutional isomer of the azaindole ring found in established V600EBRAF inhibitors, making it a valuable building block in the design and synthesis of novel anticancer agents . Research has explored the incorporation of this and similar benzimidazole structures into molecular frameworks, such as sulfonamide-linked derivatives, which have demonstrated potent inhibitory activity against V600EBRAF, a key oncogenic mutation in melanomas and other cancers . These designed inhibitors can induce cell cycle arrest and show significant growth inhibition against multiple cancer cell lines, highlighting the research value of the benzimidazole core in developing targeted cancer therapies . As a specialty chemical, it is classified under HS Code 2933990090 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, as it may have associated hazards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGDTHWKGHBYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597421
Record name 4-Chloro-1H-benzimidazol-2-amine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-14-4
Record name 4-Chloro-1H-benzimidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-14-4
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Ii. Synthetic Methodologies for 4 Chloro 1h Benzo D Imidazol 2 Amine and Its Derivatives

Established Synthetic Routes to the Core Scaffold

The formation of the benzimidazole (B57391) ring system is a well-documented area of organic synthesis. The primary methods involve the construction of the imidazole (B134444) ring onto a pre-existing benzene (B151609) derivative.

The most common and direct approach to synthesizing the benzimidazole scaffold is through the condensation and subsequent cyclization of an appropriately substituted o-phenylenediamine (B120857). sphinxsai.comresearchgate.net For the target molecule, 4-Chloro-1H-benzo[d]imidazol-2-amine, the key starting material would be 3-chloro-1,2-phenylenediamine. This precursor undergoes reaction with a reagent that provides the C2 carbon, which in this case also bears an amino group.

Historically, reagents such as cyanogen (B1215507) bromide or cyanamide (B42294) have been employed for the direct introduction of the 2-amino group. The reaction involves the nucleophilic attack of one amino group of the diamine onto the electrophilic carbon of the reagent, followed by an intramolecular cyclization with the second amino group to form the imidazole ring.

Another foundational method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde) under acidic conditions and heat. sphinxsai.comresearchgate.net While this is more commonly used for 2-substituted benzimidazoles, it establishes the fundamental cyclization principle. researchgate.net

To improve reaction conditions, yields, and selectivity, various catalytic systems have been developed for benzimidazole synthesis. mdpi.com These catalysts facilitate the key bond-forming steps, often allowing for milder temperatures and shorter reaction times. Lewis acids are particularly effective in this role. For instance, catalysts like Zirconium(IV) chloride (ZrCl₄), Hafnium(IV) chloride (HfCl₄), and Erbium(III) triflate (Er(OTf)₃) have proven to be highly effective in promoting the condensation of o-phenylenediamines with aldehydes or orthoesters. mdpi.com Transition metal catalysts, including those based on nickel and copper, have also been employed to facilitate the C-N bond formation necessary for creating the imidazole ring. mdpi.comorganic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of benzimidazole derivatives.

Interactive Table: Catalytic Systems for Benzimidazole Synthesis

Catalyst System Precursors Conditions Advantage Source
Erbium(III) triflate (Er(OTf)₃) o-phenylenediamines, Aldehydes Microwave, Solvent-free Fast reaction (5 min), High yields (91-99%) mdpi.com
Zirconium(IV) chloride (ZrCl₄) o-phenylenediamines, Orthoesters Anhydrous EtOH, Room Temp Excellent yields, Mild conditions mdpi.com
Zinc triflate (Zn(OTf)₂) o-phenylenediamines, Aldehydes Ethanol (B145695), Reflux Efficient, Inexpensive catalyst sphinxsai.com
Copper(I) iodide (CuI)/L-proline o-phenylenediamines, Aldehydes Not specified Effective for disubstituted products mdpi.com

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and scalability. These considerations have led to the development of advanced strategies for synthesizing benzimidazole derivatives.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. sphinxsai.com In benzimidazole synthesis, this has manifested in several ways:

Use of Green Solvents: Water has been successfully used as a solvent for the synthesis of 2-substituted benzimidazoles, offering an environmentally benign alternative to traditional organic solvents. mdpi.com

Solvent-Free Conditions: Reactions can be carried out by grinding the reactants together, sometimes on a solid support like silica (B1680970) gel, which eliminates the need for a solvent entirely. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. mdpi.comijmpr.in This technique has been applied to the synthesis of both 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.com

Recyclable Catalysts: The development of heterogeneous or recyclable catalysts, such as zeolites or polymer-supported reagents, is a key aspect of green synthesis, as it reduces waste and lowers costs. researchgate.netmdpi.com

When producing materials for research on an industrial scale, several factors beyond simple laboratory synthesis must be considered. mdpi.com The primary goal is to produce the target compound, such as this compound, in sufficient quantity and high purity in a cost-effective and safe manner.

Key considerations include:

Cost and Availability of Starting Materials: The economic viability of a synthetic route heavily depends on the price and accessibility of the precursors, such as 3-chloro-1,2-phenylenediamine.

Process Efficiency: This encompasses optimizing reaction yields, minimizing reaction times, and reducing the number of synthetic steps to maximize throughput.

Safety and Environmental Impact: Avoiding toxic reagents, high pressures, or extreme temperatures is crucial for safety. The management of waste streams is also a significant factor.

Purification: Developing a robust and scalable purification protocol (e.g., crystallization over chromatography) is essential to consistently achieve the high purity required for research applications. researchgate.net

Derivatization Strategies for Structural Modification

Once the this compound scaffold is synthesized, it can be subjected to various chemical modifications to create a library of derivatives. These modifications can be targeted at the exocyclic 2-amino group or the nitrogen atoms of the imidazole ring. Such derivatization is essential for structure-activity relationship (SAR) studies.

The 2-amino group is a versatile handle for functionalization. It can undergo:

Acylation: Reaction with acyl chlorides or anhydrides, such as chloroacetyl chloride, can introduce new functional groups. The resulting amide can serve as an intermediate for further substitutions. nih.gov

Condensation: Reaction with aldehydes or ketones forms Schiff bases, which can be further modified or used as ligands. researchgate.netijrpc.com

The imidazole N-H group provides another site for modification:

N-Alkylation/N-Arylation: The nitrogen at the 1-position can be substituted using alkyl halides or aryl halides, often in the presence of a base. nih.gov This modification can significantly impact the molecule's steric and electronic properties. For example, arylation with 4-chloro-2-(methylthio)pyrimidine has been reported for the parent benzimidazole scaffold. nih.gov

Derivatization can also involve more complex cyclization reactions. For instance, the 2-aminoaniline derivative of benzimidazole has been reacted with maleic anhydride (B1165640) to create more complex heterocyclic systems. researchgate.netijrpc.com

Interactive Table: Examples of Derivatization Reactions

Reaction Type Reagent(s) Site of Modification Product Type Source
Acylation Chloroacetyl chloride 2-Amino group Acetamide intermediate nih.gov
Schiff Base Formation Substituted Aldehydes 2-Amino group Imines (Schiff bases) researchgate.netijrpc.com
N-Arylation 4-Chloro-2-(methylthio)pyrimidine, NaH Imidazole N1-position N1-pyrimidinyl benzimidazole nih.gov
Cyclization Maleic Anhydride 2-Amino group (on a phenyl substituent) Pyrazole (B372694) derivatives researchgate.netijrpc.com

Substitution Reactions at Key Positions

Substitution reactions are fundamental in modifying the benzimidazole nucleus at its key positions, including the nitrogen atoms of the imidazole ring and the substituents on the benzene ring. These reactions allow for the introduction of a wide array of functional groups, significantly altering the molecule's physicochemical and biological properties.

N-substituted benzimidazole derivatives can be synthesized through reactions with various functionalized halides in a basic medium. For instance, N-alkylation of 2-chlorobenzimidazoles has been achieved using alkylating agents like dimethyl sulfate (B86663) (DMS), diethyl sulfate (DES), and benzyl (B1604629) chloride. These reactions can be performed under green chemistry conditions, such as physical grinding with potassium carbonate at room temperature or heating in polyethylene (B3416737) glycol (PEG)-600. Similarly, reacting 2-substituted benzimidazoles with alkyl or aryl halides in the presence of a base like sodium hydride in tetrahydrofuran (B95107) (THF) yields N-substituted products. niscpr.res.in

Another key substitution strategy involves the arylation of the benzimidazole nitrogen. The arylation of 1H-benzo[d]imidazole with 4-chloro-2-(methylthio)pyrimidine using sodium hydride in dimethylformamide (DMF) is a documented example, leading to the formation of a key intermediate for further derivatization. nih.gov

Substitution can also occur on side chains attached to the benzimidazole core. For example, 2-bromo-N-phenylacetamides can undergo aliphatic nucleophilic substitution (SN2) with 2-(4-thiazolyl)benzimidazole to furnish thiazolyl-1H-benzo[d]imidazoles. scielo.br This two-step process involves first creating the bromo-acetamido intermediate, which is then coupled with the benzimidazole derivative. scielo.br

Table 1: Examples of Substitution Reactions for Benzimidazole Derivatives

Starting MaterialReagents and ConditionsProduct TypeReference
2-ChlorobenzimidazoleDimethyl sulfate (DMS), K2CO3, grinding at RTN-methyl-2-chlorobenzimidazole
2-Substituted benzimidazoleBenzyl chloride, NaH, THF, 40°C1-benzyl-2-substituted benzimidazole niscpr.res.in
1H-Benzo[d]imidazole4-chloro-2-(methylthio)pyrimidine, NaH, DMF1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole nih.gov
2-(4-thiazolyl)benzimidazole2-bromo-N-(4-chlorophenyl)acetamide, K2CO3, DMF, 25°CN-(4-Chlorophenyl)-2-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide scielo.br

Cyclization Reactions for Novel Heterocycles

Cyclization reactions are pivotal for both the initial construction of the benzimidazole ring and for building more complex, fused heterocyclic systems. A common method for synthesizing the benzimidazole core is through the Phillips condensation, which involves condensing an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions, such as in 4N HCl. niscpr.res.in An alternative approach involves the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like sodium metabisulfite. rsc.org More recent methods describe a one-pot acylation-cyclization of N-arylamidoximes, which avoids harsh conditions like the use of polyphosphoric acid. nih.gov

Once the benzimidazole scaffold is formed, it can serve as a building block for further cyclization. For example, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline can be used to create novel heterocycles. ijrpc.com Reaction with maleic anhydride yields an α,β-unsaturated carboxylic acid, which can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to form pyrazole derivatives. ijrpc.com In another example, 2-bromo-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone undergoes cyclocondensation with thiosemicarbazide (B42300) in refluxing ethanol to produce a thiazole (B1198619) derivative, specifically 1-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl)hydrazine. researchgate.net

Table 2: Examples of Cyclization Reactions

Starting MaterialReagents and ConditionsResulting HeterocycleReference
o-PhenylenediamineCarboxylic acid, 4N HClBenzimidazole niscpr.res.in
4-chloro-o-phenylenediamine, Aromatic aldehydeSodium metabisulfite6-chloro-1H-benzimidazole rsc.org
4-(1H-benzo[d]imidazol-2-yl)aniline derivativeMaleic anhydride, then hydrazine hydratePyrazole ijrpc.com
2-bromo-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanoneThiosemicarbazide, ethanol, refluxThiazole researchgate.net

Formation of Schiff Bases and Amide Derivatives

The amino group of this compound and its analogues is a versatile handle for synthesizing Schiff bases and amide derivatives, thereby extending the molecular framework and enabling the exploration of new structure-activity relationships.

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone, often under acidic catalysis. nih.gov For example, 4-(1H-benzo[d]imidazol-2-yl)aniline can be condensed with various pyrazolecarbaldehydes in the presence of glacial acetic acid to yield the corresponding Schiff's bases. ijrpc.com Novel Schiff bases have also been prepared from 4,6-difluoro-2-amino benzothiazole (B30560) and different aromatic aldehydes like 4-chlorobenzaldehyde (B46862) in a methanolic solution with a catalytic amount of glacial acetic acid. researchgate.net

Amide derivatives are synthesized by reacting the amino group with carboxylic acids or their activated forms, such as acid chlorides. A series of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides were prepared by reacting a benzoyl chloride intermediate with various substituted anilines. nih.gov This multi-step synthesis begins with the formation of an acetamido benzoic acid, which is then activated to the acid chloride before the final coupling step. nih.gov Similarly, N-substituted benzimidazole derivatives have been obtained by chloroacetylation of a benzimidazole followed by reaction with different amines. nih.gov

Table 3: Synthesis of Schiff Bases and Amide Derivatives

Derivative TypeStarting MaterialsReagents and ConditionsProductReference
Schiff Base4-(1H-benzo[d]imidazol-2-yl)aniline, PyrazolecarbaldehydeGlacial acetic acid4-(1H-benzo[d]imidazol-2-yl)-N-(pyrazoylmethylene)aniline ijrpc.com
Schiff Base2-Butyl-4-chloro-5-formyl-1H-imidazole, 2,4-dinitrophenylhydrazineAlcoholic solvent, acid catalystImidazole-based Schiff Base nih.gov
AmideBenzimidazoleChloroacetylation, then reaction with various aminesN-substituted 2-(1H-benzo[d]imidazol-1-yl)acetamide nih.gov
Amide4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride, Substituted anilinesMethanolic/ethanolic solvent4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide nih.gov

Introduction of Triazole Moieties

The incorporation of a triazole ring into a benzimidazole scaffold is a common strategy in medicinal chemistry, as both heterocycles are considered "privileged structures" that frequently appear in bioactive compounds. nih.govnih.gov Both 1,2,3- and 1,2,4-triazole (B32235) isomers can be linked to the benzimidazole core.

The synthesis of 1,2,3-triazole-benzimidazole hybrids is often achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction involves the coupling of a benzimidazole derivative bearing an azide (B81097) group with a terminal alkyne, or vice-versa. For instance, a series of fluorinated benzimidazole-1,2,3-triazole hybrids were synthesized through this method to evaluate their anticancer properties. nih.gov

Derivatives containing the 1,2,4-triazole moiety are also of significant interest. A series of benzimidazole-1,2,4-triazole derivatives were synthesized and showed notable antifungal potential. nih.gov The synthetic strategy often involves building the 1,2,4-triazole ring from a benzimidazole-containing precursor. For example, a key intermediate acetohydrazide can be prepared from 2-methyl-1H-benzimidazole, which is then reacted with a substituted phenyl isothiocyanate and subsequently cyclized under basic conditions to form the 5-thiol-1,2,4-triazole ring. acs.org Another approach involves the [2 + 3]-cycloaddition of 1-aryl-4-chloro-5-(2-nitroethenyl)-1H-imidazoles with sodium azide, which affords 4-(4-chloro-1H-imidazol-5-yl)-1H-1,2,3-triazoles. researchgate.net

Table 4: Methods for Introducing Triazole Moieties

Triazole IsomerSynthetic MethodKey ReagentsProduct TypeReference
1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloaddition (Click Chemistry)Benzimidazole-azide, terminal alkyne, Cu(I) catalystBenzimidazole-1,2,3-triazole hybrids nih.gov
1,2,4-TriazoleMulti-step synthesis from benzimidazole acetohydrazidePhenyl isothiocyanate, NaOHBenzimidazole-1,2,4-triazole hybrids acs.org
1,2,3-Triazole[2+3] CycloadditionNitroethenyl-imidazole, sodium azide4-(Imidazol-5-yl)-1H-1,2,3-triazole researchgate.net

Iii. Chemical Reactivity and Transformational Chemistry of 4 Chloro 1h Benzo D Imidazol 2 Amine

Nucleophilic and Electrophilic Reactivity Profiles

The benzimidazole (B57391) ring is an aromatic, 10π electron system, which generally exhibits a high degree of stability. instras.com The reactivity of the ring is influenced by the two nitrogen atoms. The nitrogen at position 1 (N1) is of the pyrrole (B145914) type, while the nitrogen at position 3 (N3) is of the pyridine (B92270) type. nih.gov This difference in electronic nature makes the C2 position, flanked by both nitrogens, susceptible to nucleophilic attack, while the benzene (B151609) portion of the ring (positions 4, 5, 6, and 7) is more prone to electrophilic substitution. nih.gov

The presence of the 2-amino group, a strong electron-donating group, further enhances the nucleophilicity of the imidazole (B134444) ring and can direct electrophilic attack. Conversely, the chloro group at the 4-position is an electron-withdrawing group via induction, which deactivates the benzene ring towards electrophilic substitution and can influence the regioselectivity of such reactions.

Nucleophilic Reactions: The primary site for nucleophilic reactions on 4-Chloro-1H-benzo[d]imidazol-2-amine is the exocyclic amino group. This group can readily react with a variety of electrophiles. For instance, 2-aminobenzimidazoles can undergo acylation with acyl chlorides to form the corresponding amides. researchgate.netresearchgate.net Similarly, alkylation at the amino group or the ring nitrogens can be achieved with alkyl halides. researchgate.netresearchgate.net The synthesis of various derivatives often involves the nucleophilic character of the 2-amino group. researchgate.net

Electrophilic Reactions: Electrophilic substitution on the benzimidazole ring, such as halogenation, is a known transformation. For example, the halogenation of 2-aminopyrimidines, a related heterocyclic system, can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). researchgate.netgoogle.com For this compound, electrophilic attack would be expected to occur at the positions on the benzene ring not occupied by the chloro group, with the precise location influenced by the directing effects of both the fused imidazole ring and the chloro substituent.

A model reaction showcasing the reactivity of a 2-aminobenzimidazole (B67599) with an aldehyde and a naphthoquinone highlights the potential for multicomponent reactions. researchgate.net

Table 1: Examples of Nucleophilic and Electrophilic Reactions on Benzimidazole Derivatives
Reaction TypeReactant(s)Product TypeReference(s)
N-Acylation2-Aminobenzimidazole, Chloroacetyl chlorideN-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide researchgate.net
N-AlkylationBenzimidazole, Alkyl halide1-Alkylbenzimidazole researchgate.net
Halogenation2-Aminobenzamide, N-Bromosuccinimide (NBS)Brominated 2-aminobenzamide researchgate.net
Multicomponent Reaction2-Aminobenzimidazole, 4-Chlorobenzaldehyde (B46862), 2-Hydroxy-1,4-naphtoquinonePyrimido[1,2-b]benzazole derivative researchgate.net

Oxidation and Reduction Pathways

The benzimidazole ring system is generally resistant to both oxidation and reduction. instras.com However, the substituents on the ring can undergo these transformations.

Oxidation: While the benzimidazole core is stable, oxidation can occur under specific conditions. For instance, the oxidation of the benzene ring of benzimidazole itself requires vigorous conditions. instras.com More commonly, oxidative reactions can target the substituents. The oxidation of 2-aminobenzimidazoles can lead to the formation of various products, and the use of oxidizing agents like diacetoxy-iodobenzene (DIB) has been reported for the synthesis of fused 2-amino-imidazoles from 1,2-diamino-arenes in a one-pot reaction. rsc.org It has been noted that benzimidazoles are generally stable to oxidation. researchgate.net

Reduction: Reduction reactions are more commonly associated with the synthesis of the benzimidazole ring from nitro-substituted precursors. For example, the reduction of o-nitroanilines is a key step in many benzimidazole syntheses. organic-chemistry.org Once formed, the chloro-substituted benzene ring of this compound can potentially undergo reduction to remove the chloro group, although this would require specific catalytic conditions. The stability of the benzimidazole ring to reduction is high. instras.com

Table 2: Oxidation and Reduction Reactions Relevant to Benzimidazoles
Reaction TypeStarting MaterialReagent(s)Product TypeReference(s)
Oxidation1,2-Diamino-arene, Vilsmeier reagentDiacetoxy-iodobenzene (DIB)Fused 2-amino-imidazole rsc.org
Reductiono-NitroanilineFormic acid, Iron powder, NH4ClBenzimidazole organic-chemistry.org

Ring Modification and Expansion Reactions

Modifications that alter the core benzimidazole ring structure are less common but can be achieved through specific synthetic strategies, often leading to the formation of fused heterocyclic systems.

Reactions of 1-aminobenzimidazoles with dicarbonyl compounds like 2,4-pentanedione can lead to the formation of pyridazino[1,6-a]benzimidazoles, demonstrating a ring annulation process. nih.gov The synthesis of fused imidazoles and benzothiazoles from aromatic ortho-diamines and aldehydes promoted by chlorotrimethylsilane (B32843) is another example of building upon the benzimidazole scaffold. organic-chemistry.org Furthermore, various methods have been developed for the synthesis of ring-fused benzimidazoles and imidazobenzimidazoles, which involve cyclization reactions that expand the heterocyclic system. nih.gov

Functional Group Interconversions Relevant to Research

The functional groups of this compound, particularly the 2-amino group, are amenable to a wide range of interconversions, which is a key aspect of its utility in medicinal chemistry and materials science.

Acylation: The 2-amino group can be readily acylated to form amides. For instance, reaction with chloroacetyl chloride yields the corresponding chloroacetamide derivative. researchgate.net This transformation is a common strategy to introduce new functionalities and build more complex molecules. nih.govijrpc.comresearchgate.net

Alkylation: Alkylation can occur at the N1 position of the benzimidazole ring or at the exocyclic amino group. The regioselectivity of N-alkylation can be influenced by the substituents on the ring and the nature of the alkylating agent. beilstein-journals.org For example, N-alkylation of benzimidazoles with ketonic Mannich bases has been reported. researchgate.net

Diazotization: The primary amino group at the C2 position can potentially undergo diazotization upon treatment with nitrous acid, which could then be followed by substitution with various nucleophiles. The diazotization of heterocyclic primary amines is a well-established reaction class. acs.org

Formation of Fused Rings: The 2-amino group is a key handle for the construction of fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimido[1,2-a]benzimidazoles. researchgate.net The synthesis of various fused imidazole derivatives often starts from 2-aminobenzimidazoles. organic-chemistry.orgresearchgate.net

Table 3: Examples of Functional Group Interconversions of 2-Aminobenzimidazole Derivatives
Reaction TypeReagent(s)Product TypeReference(s)
N-AcylationAcyl chlorideN-Acyl-2-aminobenzimidazole researchgate.netresearchgate.net
N-AlkylationAlkyl halideN-Alkyl-2-aminobenzimidazole researchgate.netresearchgate.net
Schiff Base FormationAromatic aldehyde2-(Aryliminomethyl)benzimidazole ijrpc.com
Cyclocondensationβ-Dicarbonyl compoundPyrimido[1,2-a]benzimidazole researchgate.net

Iv. Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Chloro-1H-benzo[d]imidazol-2-amine, ¹H NMR and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms within the molecule. arabjchem.org While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on data from analogous benzimidazole (B57391) derivatives. ijrpc.comacs.orgorientjchem.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the amino group (-NH₂), the imidazole (B134444) ring (-NH), and the three aromatic protons on the benzene (B151609) ring. The -NH and -NH₂ protons typically appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). ijrpc.com The aromatic protons (H-5, H-6, and H-7) would exhibit a coupling pattern determined by their positions relative to each other and the chlorine atom. For instance, H-5 and H-7 would likely appear as doublets, while H-6 would be a triplet, with chemical shifts generally occurring in the range of δ 6.5-8.0 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. arabjchem.org It is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom at position 2 (C-2), bonded to three nitrogen atoms, would appear significantly downfield, typically in the range of δ 150-160 ppm. ijrpc.com The carbon atoms of the benzene ring would have chemical shifts influenced by the chloro-substituent and the fused imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Note: These are representative values based on analogous structures and may not reflect precise experimental data.

Atom Predicted ¹H NMR Shift (δ ppm) Predicted ¹³C NMR Shift (δ ppm)
C-2-~155
C-4-~130 (affected by Cl)
C-5Doublet, ~6.9-7.2~115-120
C-6Triplet, ~7.0-7.3~120-125
C-7Doublet, ~7.1-7.4~110-115
C-3a-~135-140
C-7a-~130-135
2-NH₂Broad Singlet, ~5.5-6.5-
1-NHBroad Singlet, ~11.0-12.5-

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights from the fragmentation patterns of a compound. For this compound (molecular formula C₇H₆ClN₃), the high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement. rsc.org

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. nih.gov For this compound, the molecular ion peaks would be expected at m/z 167 and 169.

Fragmentation would likely proceed through the loss of small molecules or radicals. Common fragmentation pathways for benzimidazoles can include the loss of HCN or cleavage of the benzene ring, leading to characteristic daughter ions. ijrpc.com

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺167Molecular ion (containing ³⁵Cl)
[M+2]⁺169Molecular ion (containing ³⁷Cl)
[M-HCN]⁺140/142Loss of hydrogen cyanide from the imidazole ring
[M-Cl]⁺132Loss of a chlorine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, secondary amine (imidazole), and chloro-aromatic moieties. orientjchem.org

Key expected absorptions include N-H stretching vibrations for the imidazole and the primary amine in the region of 3100-3450 cm⁻¹. ijrpc.com Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=N and aromatic C=C stretching vibrations are expected in the 1580-1630 cm⁻¹ region. ijrpc.comnih.gov The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound Note: These are typical frequency ranges and may vary based on the specific molecular environment and sample state.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Imidazole N-HStretching3100 - 3300 (broad)
Primary Amine N-HSymmetric & Asymmetric Stretching3300 - 3450 (two sharp bands)
Aromatic C-HStretching3000 - 3100
C=N (Imidazole)Stretching1600 - 1630
Aromatic C=CStretching1580 - 1610
N-HBending1550 - 1650
C-ClStretching700 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice. nih.govrsc.org

While several crystal structures of benzimidazole derivatives have been reported, confirming the general planarity of the bicyclic system and identifying common hydrogen bonding patterns, a specific crystal structure for this compound is not publicly available in the searched literature. nih.govmdpi.comresearchgate.net Were a suitable single crystal to be grown, X-ray diffraction analysis would be expected to reveal a planar benzimidazole core. nih.gov The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group and the imidazole nitrogen atoms, potentially forming dimers or extended networks. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This provides experimental verification of the empirical formula. The molecular formula for this compound is C₇H₆ClN₃, with a molecular weight of 167.60 g/mol . moldb.com

The experimental results from an elemental analyzer are typically expected to be in close agreement (usually within ±0.4%) with the theoretically calculated values, thus confirming the compound's elemental composition and purity. ijrpc.comnih.govmdpi.com

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.01784.0750.17%
HydrogenH1.0166.063.62%
ChlorineCl35.45135.4521.15%
NitrogenN14.01342.0325.08%
Total 167.61 100.00%

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to get a preliminary assessment of product purity. nih.gov For a compound like this compound, a common mobile phase would consist of a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a nonpolar solvent such as petroleum ether or hexane. rsc.org The spot corresponding to the product would be visualized under UV light (typically at 254 nm).

Column Chromatography: For purification on a larger scale, column chromatography using silica (B1680970) gel is the standard method. rsc.org The compound is loaded onto a column and eluted with a solvent system similar to that used for TLC, allowing for the separation of the desired product from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to accurately determine the purity of the final compound. A reversed-phase C18 column is commonly used for benzimidazole derivatives, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. nih.gov Detection is usually performed with a photodiode array (PDA) detector.

V. Biological Activity and Mechanistic Investigations of 4 Chloro 1h Benzo D Imidazol 2 Amine

Anticancer Research Applications

The benzimidazole (B57391) nucleus, particularly when substituted with a chloro group, is a prominent pharmacophore in the design of anticancer agents. nih.gov Derivatives of 4-Chloro-1H-benzo[d]imidazol-2-amine have been investigated for their ability to combat cancer through various cellular mechanisms.

The antiproliferative effects of compounds derived from the this compound framework are often attributed to their interaction with fundamental cellular components and processes. A primary mechanism is the interference with DNA and the function of crucial nuclear enzymes. For instance, novel bis-benzimidazole (BBZ) derivatives have been shown to act as DNA minor groove-binding ligands. nih.gov These molecules form non-covalent interactions, preferentially with AT-rich sequences of DNA, leading to the inhibition of DNA-mediated enzymatic processes. nih.gov

One of the key enzymes targeted by these derivatives is human topoisomerase I (Hu Topo I), which is essential for relieving torsional stress in DNA during replication and transcription. nih.govacs.org Inhibition of this enzyme leads to DNA damage that is difficult to repair, ultimately triggering cell cycle arrest and cell death. acs.org The cytotoxic activity of these compounds has been demonstrated across a range of cancer cell lines, with some derivatives showing 50% growth inhibition (GI50) at micromolar and even sub-micromolar concentrations. acs.orgresearchgate.net

The antiproliferative potential is significantly influenced by the specific substitutions on the benzimidazole core. For example, studies on benzo[d]isothiazole hydrazones, a related class of compounds, revealed that a 2-hydroxyphenyl group was critical for potent activity, suggesting that specific structural conformations and the potential for intramolecular hydrogen bonding are key for cytotoxicity. ddg-pharmfac.net

A significant focus of anticancer research involving the benzimidazole scaffold is the development of inhibitors for specific oncogenic kinases that drive tumor growth and survival.

V600E-BRAF Inhibition: The BRAF kinase is a key component of the MAPK signaling pathway, which regulates cell proliferation and survival. nih.gov The V600E mutation in BRAF is a common oncogenic driver in various cancers, including melanoma. nih.gov The benzimidazole structure has been successfully used as a scaffold to design potent and selective inhibitors of V600E-BRAF. nih.gov For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were synthesized and showed high inhibitory activity against V600E-BRAF, with some compounds like 12l exhibiting an IC₅₀ value as low as 0.49 µM. nih.gov These inhibitors often show greater selectivity for the mutated V600E-BRAF over the wild-type BRAF, which is a desirable characteristic for targeted therapy. nih.gov The inhibition of this pathway can reverse the suppression of immune cells like dendritic cells by melanoma cells, suggesting a dual benefit of tumor growth inhibition and immune response restoration. nih.gov

CDK8 Inhibition: Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. nih.gov CDK8 has been identified as an oncogene in several cancers, including colorectal cancer and neuroblastoma. nih.govnih.gov Inhibition of CDK8 kinase activity is a promising therapeutic strategy. Small molecule inhibitors of CDK8 have been shown to enhance the efficacy of other targeted therapies, such as MEK inhibitors, in RAS-mutant cancers. nih.gov The mechanism involves antagonizing the transcriptional adaptation that cancer cells use to survive MEK inhibition. nih.gov The development of selective CDK8/19 inhibitors has demonstrated that blocking the kinase activity of this complex can suppress cancer cell proliferation. nih.gov

A common outcome of the antiproliferative mechanisms initiated by this compound derivatives is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Class Target/Mechanism Cancer Cell Line(s) Observed Effect Reference
7-Chloro-4-aminoquinoline-benzimidazole hybrids Cytotoxicity, Cell Cycle Suppression Leukemia (CCRF-CEM, HuT78, THP-1, Raji), Colon (CaCo-2), Breast (MCF-7) Strong cytotoxic activity (GI50: 0.4-8 µM), induction of apoptosis researchgate.net
1H-Benzo[d]imidazole (BBZ) Derivatives Human Topoisomerase I Inhibition Panel of 60 human cancer cell lines GI50 in the range of 0.16 to 3.6 μM, G2/M phase cell cycle arrest nih.govacs.org
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine sulfonamides V600E-BRAF Inhibition NCI 60 cancer cell lines Significant growth inhibition, IC₅₀ of 0.49 µM against V600E-BRAF nih.gov
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Tubulin Inhibition CNS (SNB-19, SNB-75), Non-Small Cell Lung (NCI-H460) Significant growth inhibition (PGI up to 65.12%) at 10 µM mdpi.com

Antimicrobial Research Applications

The benzimidazole scaffold is a versatile structure that has also been extensively explored for the development of agents to combat microbial infections. Its derivatives have shown efficacy against a broad range of pathogens, including bacteria and fungi. nih.gov

Derivatives based on the this compound structure have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The precise mechanism of action is not fully understood but is thought to be multifaceted, potentially involving the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. nih.gov

Research has focused on synthesizing and screening various benzimidazole analogues to identify potent antibacterial agents. For example, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Certain compounds in this series showed more effectiveness than others, highlighting the importance of the specific aryl substituent for activity. researchgate.net In another study, novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f] nih.govresearchgate.net-oxazepin-3(2H)-ones showed moderate to good activity against the bacterial strains tested, with their efficacy compared to standard drugs like Ciprofloxacin. niscpr.res.in The differences in cell wall structure between Gram-positive and Gram-negative bacteria likely contribute to variations in the antibacterial activity of these compounds. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives (MIC, µg/mL) This table is interactive. You can sort the data by clicking on the column headers.

Compound/Derivative Class Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa Reference
N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (2a) 250 Not Tested 250 Not Tested researchgate.net
N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (2b) 250 Not Tested 250 Not Tested researchgate.net
1H-benzo[d]imidazole derivative (Compound 1) 31.25 31.25 >500 >500 nih.gov
1H-benzo[d]imidazole derivative (Compound 2) 15.62 15.62 >500 500 nih.gov
1H-benzo[d]imidazole derivative (Compound 3) 125 62.5 >500 >500 nih.gov

In addition to antibacterial properties, the benzimidazole core is well-known in the development of antifungal agents. nih.govnih.gov The mechanism of antifungal action for many azole-based compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Numerous studies have demonstrated the antifungal potential of benzimidazole derivatives against a variety of pathogenic fungi. nih.govmdpi.com For example, novel benzo researchgate.netmdpi.comimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives were synthesized and showed obvious fungicidal activities against phytopathogenic fungi like Botrytis cinerea and Rhizoctonia solani at a concentration of 50 μg/mL. mdpi.com Similarly, certain 1-alkyl-1H-benzo[d]imidazole derivatives exhibited potent activity against various Candida and Aspergillus species, with some compounds proving effective against fluconazole-resistant strains. nih.gov The antifungal activity is often influenced by the nature of the substituent on the benzimidazole ring system. nih.gov

While the benzimidazole nucleus is famous for its anthelmintic (antiparasitic) activity in well-known drugs, specific studies focusing on the antiparasitic efficacy of "this compound" itself were not prominent in the reviewed literature. However, the broad biological activity of the core structure suggests potential in this area, building on the established antiparasitic credentials of the wider benzimidazole family. nih.gov

Table 3: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound/Derivative Class Fungal Species Activity Metric Result Reference
Benzo researchgate.netmdpi.comimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine (4o) Botrytis cinerea Inhibition Rate @ 50 µg/mL 76.7% mdpi.com
Benzo researchgate.netmdpi.comimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine (4b) Rhizoctonia solani Inhibition Rate @ 50 µg/mL 63.5% mdpi.com
1-Nonyl-1H-benzo[d]imidazole (1a) Candida spp. MIC Range (µg/mL) 0.5-256 nih.gov
1-Decyl-1H-benzo[d]imidazole (2a) Candida spp. MIC Range (µg/mL) 2-256 nih.gov
1H-benzo[d]imidazole derivative (Compound 1) Candida albicans MIC (µg/mL) 62.5 nih.gov

Enzyme and Receptor Interaction Studies

The specific structural features of this compound make it a candidate for interaction with various enzymes and receptors, a hypothesis supported by research on its structural analogues.

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for regulating levels of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. vensel.org Benzimidazole derivatives have been identified as reversible inhibitors of these enzymes. nih.gov

The table below summarizes the inhibitory activity of selected 5-chlorobenzimidazole (B1584574) derivatives against BuChE.

Compound IDStructureBuChE IC₅₀ (µM)
Bz-1 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide13.98
Bz-6 2-((5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide7.98
Bz-10 2-((5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide4.25
Donepezil (Standard)276.60
Data sourced from a study on 5-chlorobenzimidazole derivatives, which are structural isomers of this compound. The data indicates a higher potency against BuChE for the tested compounds compared to the standard, Donepezil. vensel.orgresearchgate.net

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. nih.gov This makes DHFR a crucial target for various therapeutic agents, including anticancer and antimicrobial drugs. nih.govresearchgate.net Inhibitors of DHFR disrupt DNA synthesis, thereby halting cell proliferation. nih.gov

While direct studies on this compound as a DHFR inhibitor are not prominent in the literature, the benzimidazole scaffold is present in compounds that target folate metabolism. Many known DHFR inhibitors are heterocyclic compounds that act as structural analogues of the natural substrate, dihydrofolate. wikipedia.orgrjeid.com Research has shown that various heterocyclic systems, including those related to benzimidazoles, can be designed to selectively inhibit DHFR from different species (e.g., bacterial vs. human), which is the basis for their use as antibiotics. nih.gov The development of novel, potent DHFR inhibitors remains an active area of research, and the structural features of the benzimidazole class make it a plausible candidate for exploration in this context. researchgate.netnih.gov

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression with population density. In the pathogenic bacterium Pseudomonas aeruginosa, the pqs system is a key QS network that regulates the production of virulence factors and biofilm formation. The transcriptional regulator PqsR is a central component of this system, making it an attractive target for antivirulence therapies.

Research into PqsR antagonists has identified the 2-amino-1H-benzo[d]imidazole scaffold as a promising starting point. A hit-to-lead optimization study explored derivatives of this scaffold, leading to the discovery of potent PqsR antagonists. One of the most effective compounds identified was a 6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine derivative, which is structurally very similar to this compound. This compound demonstrated significant inhibitory activity in a PqsR-controlled transcriptional reporter assay in P. aeruginosa.

The table below presents the PqsR inhibitory activity of a lead compound and its optimized, chlorinated derivative.

Compound IDStructurePqsR Inhibition IC₅₀ (µM) in P. aeruginosa PAO1-L
1 2-((2-hydroxy-3-(4-propionamidophenoxy)propyl)amino)-1H-benzo[d]imidazol-3-ium3.2
6f 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile0.13
Data sourced from a study on the development of 1H-benzo[d]imidazole based PqsR inhibitors. nih.gov

The data indicates that the addition of a chloro group at the 6-position (an isomer of the 4-chloro position) and other modifications significantly enhanced the potency of the PqsR antagonism. This highlights the potential of the chloro-substituted benzimidazol-2-amine core for developing agents that can combat bacterial virulence.

Adenosine (B11128) Receptor (ADORA2A): The A2A adenosine receptor is a G-protein coupled receptor that plays a significant role in regulating inflammation, neurotransmission, and cardiovascular function. It has emerged as a promising target for immunotherapy in cancer and for treating neurodegenerative disorders like Parkinson's disease. While direct binding data for this compound is scarce, related heterocyclic structures have been developed as potent A2AR antagonists. For example, compounds with a benzo researchgate.netbiointerfaceresearch.comimidazo[1,2-a]pyrazin-1-amine core have shown high affinity for A2AR, with Ki values in the nanomolar range. researchgate.net Similarly, derivatives based on a 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold have been synthesized as dual A1/A2A antagonists. nih.gov These findings suggest that the broader imidazo-fused heterocyclic class, to which benzimidazoles belong, is a suitable framework for interacting with adenosine receptors.

Phosphodiesterase (PDE4D): Phosphodiesterase 4D (PDE4D) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Its inhibition leads to increased cAMP levels, which can modulate inflammatory and cognitive processes. mdpi.com PDE4 inhibitors are investigated for treating inflammatory diseases like asthma and COPD, as well as neurodegenerative conditions. mdpi.comnih.gov Although no studies directly link this compound to PDE4D, various heterocyclic compounds, including those with imidazo[1,2-a]pyrimidinyl-thiazol-amine structures, have been designed as novel PDE4 inhibitors. researchgate.net The structural diversity of compounds that can inhibit PDE4 suggests that the benzimidazole scaffold could be adapted to fit into the enzyme's active site.

Other Pharmacological Research Areas

The versatility of the benzimidazole scaffold extends to other significant areas of pharmacological research, most notably in oncology.

Anticancer and PARP-1 Inhibition: Several benzimidazole derivatives have been investigated as anticancer agents. One area of focus is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Inhibiting PARP-1 is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and shown to be potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These inhibitors were found to strongly enhance the cancer-killing effects of DNA-damaging chemotherapy agents like temozolomide. nih.gov The core benzimidazole structure is key to the binding mode of these inhibitors within the PARP-1 active site.

Anti-inflammatory and Analgesic Properties

While direct and extensive studies on the anti-inflammatory and analgesic properties of this compound are not widely documented, the broader class of benzimidazole derivatives has been a fertile ground for the discovery of new anti-inflammatory and analgesic agents. nih.gov Research into structurally related compounds suggests that the benzimidazole core is a viable pharmacophore for modulating pain and inflammation pathways.

For instance, studies on various substituted benzimidazoles have demonstrated significant anti-inflammatory effects, often comparable to or even exceeding those of standard non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net One study highlighted that 2-styryl benzimidazole derivatives can be more potent than diclofenac, a commonly used anti-inflammatory drug. researchgate.net Similarly, certain thiazolidinone derivatives of benzimidazole have shown notable anti-inflammatory and analgesic activity. researchgate.net

The mechanism of action for the anti-inflammatory effects of many benzimidazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain. nih.govnih.gov For example, newly synthesized imidazolone (B8795221) derivatives have been investigated as potential selective COX-2 inhibitors. nih.gov The structural features of the benzimidazole nucleus, including substitutions on the benzene (B151609) ring and at the N-1 and C-2 positions, play a crucial role in determining the potency and selectivity of COX inhibition. nih.govnih.gov

Although direct evidence for this compound is sparse, the collective data from its analogues suggest that it could serve as a valuable starting point or intermediate for the development of novel anti-inflammatory and analgesic drugs. The chloro-substitution at the 4-position could influence the electronic properties and binding interactions of the molecule with its biological targets.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassObserved ActivityPotential Mechanism of ActionReference
2-Styryl BenzimidazolesMore potent than diclofenacInhibition of inflammatory mediators researchgate.net
Thiazolidinone-BenzimidazolesPotent anti-inflammatory and analgesicInhibition of inflammatory pathways researchgate.net
Imidazolone DerivativesPotential selective COX-2 inhibitorsInhibition of Cyclooxygenase-2 nih.gov
Benzo[d]thiazol-2-amine DerivativesSignificant analgesic and anti-inflammatory effectsCOX-1 and COX-2 enzyme inhibition nih.gov

Antihypertensive and Antiulcer Research

The benzimidazole scaffold is a cornerstone in the development of important drugs for managing hypertension and peptic ulcers. The proton pump inhibitors (PPIs), such as omeprazole (B731) and lansoprazole, are benzimidazole derivatives that have revolutionized the treatment of acid-related disorders. nih.gov These drugs work by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the gastric parietal cells. nih.gov Studies on novel benzimidazole derivatives continue to explore enhanced antiulcer activities. For example, a series of 6-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]benzimidazole analogues demonstrated strong gastric antisecretory and anti-stress ulcer activity. nih.gov

In the realm of cardiovascular medicine, benzimidazole derivatives have been investigated for their antihypertensive effects. nih.govnih.gov Some of these compounds exhibit their action through mechanisms such as vasodilation. A study on 1H-benzo[d]imidazole analogues of Pimobendan, with substitutions at the 5-position, revealed potent, concentration-dependent vasorelaxant effects. nih.gov The most potent compound in this series, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, showed significant antihypertensive activity in spontaneously hypertensive rats. nih.gov This highlights the potential of the benzimidazole core in modulating blood pressure.

While these examples underscore the therapeutic potential of the benzimidazole class in treating hypertension and ulcers, specific research detailing the antihypertensive or antiulcer properties of this compound itself is not prominent in the current literature. The nature and position of substituents on the benzimidazole ring are critical for these activities. The 4-chloro substituent and the 2-amino group would significantly influence the molecule's physicochemical properties and its potential interactions with targets like the proton pump or cardiovascular receptors. Further investigation is required to delineate the specific contributions of these features.

Table 2: Antihypertensive and Antiulcer Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassTherapeutic AreaObserved ActivityReference
2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazolesAntiulcerSuperior anti-secretory and antiulcer potencies compared to omeprazole nih.gov
Imidazo[1,2-a]pyridinylethylbenzimidazolesAntiulcerStrong gastric antisecretory and anti-stress ulcer activity nih.gov
5-Substituted 1H-benzo[d]imidazole analogues of PimobendanAntihypertensivePotent, endothelium-dependent vasorelaxant effects nih.gov
Angiotensin II Receptor Antagonists with Benzimidazole CoreAntihypertensiveReduction in systolic blood pressure nih.gov

Microtubule Dynamics and Cytoskeletal Interaction Research

The cytoskeleton, a dynamic network of protein filaments including microtubules, plays a crucial role in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are potent anticancer drugs. The benzimidazole scaffold has been identified as a key structural motif in several microtubule-targeting agents.

A notable study investigated a series of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs) for their effects on microtubule stability. nih.gov These compounds were found to exhibit significant anti-proliferative effects in both sea urchin embryo models and human cancer cell lines. nih.gov The research indicated that these molecules act as microtubule-destabilizing agents, leading to mitotic arrest. nih.gov

Crucially, the study highlighted that the unsubstituted benzene ring of the benzimidazole template was essential for the antimitotic activity of the BIFAs. nih.gov This suggests that the core benzimidazole structure itself is a key determinant of the interaction with tubulin, the protein subunit of microtubules. While the study did not directly test this compound, the findings on these closely related derivatives imply that the benzimidazole portion of the molecule is critical for its interaction with the cytoskeleton. The presence and position of the chloro group on the benzene ring could modulate this activity, potentially enhancing or diminishing its microtubule-destabilizing properties.

The research into BIFAs provides a strong rationale for further investigating this compound and its simple derivatives as potential inhibitors of tubulin polymerization. Such studies would be valuable in the development of new anticancer agents that target microtubule dynamics.

Table 3: Research on Microtubule Interaction of Benzimidazole Derivatives

Compound/Derivative ClassInvestigated EffectKey FindingReference
4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs)Microtubule-destabilizing propertiesThe unsubstituted benzimidazole template is crucial for antimitotic activity. nih.gov

Vi. Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Halogen Substituents on Biological Potency and Selectivity

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. For benzimidazole (B57391) derivatives, the nature, position, and number of halogen substituents on the aromatic ring can profoundly affect biological potency and selectivity.

Detailed research findings indicate that the introduction of halogen atoms, such as chlorine, bromine, and fluorine, often leads to an enhancement of antimicrobial and anticancer activities. nih.govnih.gov The electron-withdrawing nature of halogens is a key factor in this increased activity. nih.gov For instance, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, compounds with halogen substituents showed potent antitubercular activity. Specifically, derivatives containing 4-bromo and 4-fluoro groups were identified as strong lead compounds. nih.gov The presence of a 2,4-dichlorophenyl group resulted in the most significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL. nih.gov This suggests that di-halogenation can be more effective than mono-halogenation.

The position of the halogen also plays a critical role. SAR studies on benzimidazole derivatives highlight that substitutions at the C5 and C6 positions significantly influence anti-inflammatory activity. nih.gov In the context of "4-Chloro-1H-benzo[d]imidazol-2-amine," the chlorine atom is at the C4 position. While direct SAR studies on the C4 position are less common in the provided literature, the general principles of halogen substitution apply. The electronegativity and size of the halogen atom influence factors like lipophilicity and the ability to form halogen bonds, which can alter drug-receptor interactions. researchgate.net

Studies on other heterocyclic scaffolds also support these findings. For imidazole-thiosemicarbazides, inhibitory potency against Toxoplasma gondii was found to increase with the size of the halogen, from fluorine to iodine. mdpi.com Similarly, the antibacterial activity of certain tricyclic flavonoids against both Gram-positive and Gram-negative bacteria was enhanced by halogens in ascending order from fluorine to iodine, suggesting that atomic size and lipophilicity can be more influential than polarity in some cases. researchgate.net

Table 1: Impact of Halogen Substituents on the Biological Activity of Benzimidazole and Related Heterocycles

Halogen Substituent(s)Position(s)Compound SeriesObserved Effect on BioactivityReference
4-Bromo, 4-Fluoro-Benzo[d]imidazo[2,1-b]thiazole sulfonamidesPotent antitubercular activity (MIC = 1.6 µg/mL). nih.gov
2,4-Dichloro-Benzo[d]imidazo[2,1-b]thiazole sulfonamidesSignificant activity against Gram-positive bacteria (MIC = 6.25 µg/mL). nih.gov
Fluoro to Iodometa > ortho > paraImidazole-thiosemicarbazidesAnti-Toxoplasma gondii activity increases with halogen size. mdpi.com
Fluoro to Iodo-Tricyclic FlavonoidsAntibacterial activity increases with halogen size. researchgate.net
Dibromo-Benzimidazole derivativesMore active against tested fungi compared to mono-bromo compounds. rsc.org

Role of Heterocyclic Ring Modifications in Bioactivity Modulation

The benzimidazole nucleus itself is a fusion of a benzene (B151609) ring with an imidazole (B134444) ring. Modifications to this core structure, either by altering the existing rings or by attaching other heterocyclic moieties, are a cornerstone of bioactivity modulation.

Replacing the phenyl ring of a 2-substituted benzimidazole with other 5-membered heterocyclic rings like thiophene, furan, or pyrrole (B145914) has been shown to significantly influence biological activity. nih.gov These rings act as bioisosteres of the phenyl group and can enhance activities such as antimalarial, anti-inflammatory, and antimicrobial actions. nih.gov For example, a study demonstrated that a benzimidazole derivative bearing a pyrrole heterocycle was the most promising multifunctional compound in its series for potential use against melanoma. nih.gov

Furthermore, fusing the benzimidazole scaffold with other rings can create novel heterocyclic systems with unique properties. The development of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole derivatives is a prime example, where the fusion creates a more rigid structure that can fit into specific enzyme binding pockets, leading to potent antibacterial and antitubercular effects. nih.gov The inherent properties of the benzimidazole ring, such as its aromaticity and the presence of both acidic (N-H) and basic nitrogen atoms, allow for a wide range of chemical modifications and interactions.

Influence of Substituent Groups on Biological Target Interactions

The biological activity of benzimidazole derivatives is dictated by the specific interactions between the molecule and its biological target, which are governed by the nature and position of various substituent groups. nih.govnih.gov SAR literature consistently shows that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are crucial for modulating pharmacological effects. nih.govnih.gov

N1 Position: Substitution at the N1 position can significantly enhance chemotherapeutic activity. Attaching groups like benzyl (B1604629) moieties, similar to those in the drugs clemizole (B1669166) and candesartan, is a known strategy to produce biologically active compounds. nih.gov The introduction of a phenylsulfonyl group at N1 has also been explored for developing anti-inflammatory agents. nih.gov

C2 Position: The C2 position is one of the most frequently modified sites in the development of benzimidazole-based drugs. nih.gov Linking various aromatic or heterocyclic rings at this position is a common approach. For instance, substituting the C2 position with diarylamine or anacardic acid has been shown to result in bradykinin (B550075) receptor antagonism and COX-2 inhibition, respectively. nih.gov The amino group at the C2 position in this compound is a key feature, enabling hydrogen-bonding interactions with biological targets like the ATP-binding pockets of kinases. smolecule.com

C5/C6 Positions: The benzene part of the benzimidazole ring, particularly the C5 and C6 positions, is another critical area for substitution. Attaching electron-withdrawing groups, such as a nitro group (NO2) at the C6 position, has been shown to produce more potent anti-inflammatory activity compared to electron-donating groups. nih.gov Similarly, designing compounds with chloro or nitro groups at C6 is a strategy to enhance antimicrobial and anticancer activities. nih.gov

Table 2: Influence of Substituent Position on Biological Target and Activity

PositionSubstituent TypeResulting Biological Activity/Target InteractionReference
N1Benzyl groupsIncreased chemotherapeutic activity. nih.gov
N1Phenylsulfonyl groupAnti-inflammatory activity. nih.gov
C2Anacardic acidInhibition of COX-2. nih.gov
C2DiarylamineAntagonism of bradykinin receptor. nih.gov
C5/C6Carboxamide or Sulfamoyl groupAntagonism of cannabinoid receptor. nih.gov
C6Nitro group (electron-withdrawing)Enhanced anti-inflammatory activity. nih.gov
C6Chloro group (electron-withdrawing)Enhanced antimicrobial and anticancer activities. nih.gov

Design Principles for Enhanced Pharmacological Profiles

The development of benzimidazole derivatives with improved efficacy and selectivity relies on several key design principles derived from extensive SAR studies.

A primary principle is the strategic placement of substituents to optimize interactions with the target protein. This involves considering the electronic properties of the substituents. For instance, electron-withdrawing groups, particularly halogens, on the benzene ring often enhance potency. nih.gov Molecular docking and computational studies are invaluable tools in this process, providing insights into binding affinities and electronic structures that guide the design of more effective compounds. nih.gov

Another principle is the modification of the core heterocyclic system. This can involve fusing other rings to the benzimidazole scaffold to alter its shape and rigidity or replacing aromatic substituents with other heterocycles to act as bioisosteres, thereby modulating activity and improving properties like target selectivity. nih.gov

Vii. Computational Chemistry and Molecular Modeling Approaches

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. scispace.com This method is crucial for understanding the inhibitory potential of compounds like 4-Chloro-1H-benzo[d]imidazol-2-amine against various therapeutic targets.

Research on related benzimidazole (B57391) derivatives has demonstrated their potential to bind to several key proteins implicated in cancer and infectious diseases. For instance, docking studies on Schiff base–benzimidazole hybrids identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a primary target. nih.gov In one study, a derivative containing a 4-chlorophenyl moiety, structurally related to the title compound, showed potent cytotoxic effects against lung cancer cell lines, and docking simulations revealed a strong binding profile within the VEGFR-2 active site (PDB ID: 4ASD). nih.gov The binding was stabilized by interactions with key amino acid residues, explaining its inhibitory activity. nih.gov

Similarly, various substituted benzimidazoles have been docked against other cancer targets, including protein kinase B (Akt), c-kit tyrosine kinase, and topoisomerase enzymes. nih.govnih.gov Docking studies of 1H-benzo[d]imidazol-2-amine derivatives against prostaglandin-endoperoxide synthase 2 (COX-2) have also been performed to assess their anti-inflammatory potential. scispace.com These studies consistently highlight that the benzimidazole core acts as a versatile scaffold for establishing critical interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of these proteins. scispace.comnih.gov

Target ProteinPDB IDInteracting Residues (for related derivatives)Potential IndicationReference
VEGFR-24ASDCys919, Asp1046Cancer nih.gov
Topoisomerase I1EJ9Asp533, Arg364, Gly503Cancer nih.gov
c-kit Tyrosine Kinase--Cancer nih.gov
Mtb KasA Protein6P9K-Tuberculosis nih.gov
Prostaglandin-endoperoxide synthase 2 (COX-2)5F1A-Inflammation scispace.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time, complementing the static view offered by molecular docking. nih.gov This technique is used to assess the conformational stability of the bound ligand and the persistence of key interactions within the binding pocket. nih.govnih.gov

For benzimidazole derivatives, MD simulations have been employed to validate docking results and confirm the stability of the predicted binding poses. nih.govnih.gov Studies on N-1 alkylated benzimidazoles targeting HIV reverse transcriptase showed that the ligand-protein complex remained stable throughout the simulation. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein backbone and ligand atoms helps to confirm this stability. nih.govajchem-a.com For example, MD simulations of substituted benzimidazoles targeting the Mtb KasA protein confirmed that the lead compounds remained securely within the binding pocket, validating their potential as inhibitors. nih.govresearchgate.net Hydrogen bond analysis during the simulation can further reveal the critical interactions that anchor the ligand to the target, providing insights for further optimization. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors, QSAR models can predict the activity of new compounds and guide the design of more potent derivatives. nih.govnih.gov

Numerous QSAR studies have been conducted on benzimidazole derivatives to understand the structural requirements for their antimicrobial and anticancer activities. ijpsr.comnih.govnih.gov These analyses often reveal that physicochemical properties such as lipophilicity (logP), electronic properties (HOMO/LUMO energies), and topological descriptors (Topological Polar Surface Area, TPSA) are critical for activity. ijpsr.comnih.gov For instance, a QSAR study on chloroaryloxyalkyl benzimidazole derivatives identified HOMO energy, hydration energy, and the number of primary carbon atoms as significant descriptors for antibacterial activity. nih.gov Another study on antibacterial benzimidazoles established a positive correlation between activity and descriptors like TPSA and iLOGP. ijpsr.com These models, once validated, can be used to predict the activity of compounds like this compound and suggest modifications to its structure to improve efficacy. chalcogen.ro

Activity TypeKey QSAR Descriptors IdentifiedReference
AntibacterialClogP, LogS, Molar Refractivity, TPSA, Hydrogen Bond Acceptors nih.gov
AntibacterialLipophilicity (logP) researchgate.net
AntibacterialHOMO Energy, Hydration Energy, Number of Primary Carbon Atoms nih.gov
AntibacterialTPSA, H-bond acceptors, iLOGP, Galvez topological charge indices ijpsr.com

In Silico ADMET Predictions for Drug-Likeness Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to avoid late-stage failures. rsc.org In silico ADMET prediction tools provide a rapid assessment of the drug-likeness and pharmacokinetic profile of a molecule before its synthesis. rsc.orgnih.gov

For benzimidazole derivatives, including those with chloro-substitutions, ADMET properties are frequently evaluated using various software and web servers. mdpi.comnih.gov These predictions typically analyze compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.gov Studies on related compounds show that the benzimidazole scaffold generally leads to good predicted intestinal absorption. nih.govmdpi.com However, properties like blood-brain barrier (BBB) permeability can vary depending on the specific substituents. rsc.orgresearchgate.net For example, in one study, most benzimidazole derivatives were predicted to have low BBB penetration, which can be advantageous for avoiding central nervous system side effects. researchgate.net Toxicity predictions, such as for mutagenicity (Ames test) and carcinogenicity, are also crucial, and many benzimidazole-triazole hybrids have been predicted to be non-mutagenic. mdpi.com

ADMET ParameterPredicted Property (for related benzimidazoles)SignificanceReference
Lipinski's Rule of Five Generally compliant (0-1 violations)Good oral bioavailability nih.govmdpi.com
Human Intestinal Absorption (HIA) Good to excellent (>80%)High absorption after oral administration nih.govmdpi.com
Blood-Brain Barrier (BBB) Permeability Low/No penetrationReduced risk of CNS side effects mdpi.comresearchgate.net
CYP2D6 Inhibition Predicted to be non-inhibitorsLower risk of drug-drug interactions researchgate.net
Ames Toxicity Predicted to be non-mutagenicLower risk of genotoxicity mdpi.com
Topological Polar Surface Area (TPSA) Favorable range (<140 Ų)Good oral bioavailability mdpi.com

Application of Artificial Intelligence in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by analyzing vast datasets to identify novel drug targets, predict compound activity, and design new molecules with desired properties. nih.gov These technologies can accelerate the optimization of lead compounds like this compound into viable drug candidates. nih.govjdigitaldiagnostics.com

In the context of anticancer drug discovery, AI models can predict drug sensitivity and resistance across different cancer types, aiding in the development of personalized therapies. nih.gov Deep learning models, such as graph convolutional networks, can learn from the structural information of known active compounds to design novel derivatives of a scaffold like benzimidazole. nih.gov These generative models can explore a vast chemical space to propose new molecules with potentially higher binding affinity, improved selectivity, and more favorable ADMET profiles. For instance, AI could be used to suggest modifications to the this compound structure to enhance its activity against a specific kinase while minimizing off-target effects. Furthermore, AI is being applied to predict the synergistic effects of drug combinations, which is a key strategy in modern cancer therapy. jdigitaldiagnostics.com

Viii. Medicinal Chemistry and Drug Discovery Development

4-Chloro-1H-benzo[d]imidazol-2-amine as a Core Scaffold for New Chemical Entities (NCEs)

The versatility of the benzimidazole (B57391) ring system makes it an ideal core scaffold for generating New Chemical Entities (NCEs). impactfactor.org Chemists can introduce a wide variety of functional groups at different positions on the benzimidazole structure, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interactions with specific biological targets. impactfactor.orgbiotech-asia.org

The this compound structure is particularly valuable as a building block. The chlorine atom at the 4-position and the amino group at the 2-position provide distinct points for chemical modification. This dual functionality allows for the systematic development of compound libraries to screen for various biological activities. impactfactor.org The benzimidazole core's ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions underpins its capacity to bind effectively to diverse macromolecules. nih.gov The unique structure of derivatives, such as those from this compound, contributes to a wide spectrum of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

Table 1: Key Features of the Benzimidazole Scaffold for NCE Development

Feature Description Reference
Structural Versatility The fused ring system allows for substitutions at multiple positions, enabling the creation of diverse chemical libraries. impactfactor.org
Privileged Scaffold Its structure mimics natural purines, allowing it to interact with a broad range of biological targets like enzymes and receptors. nih.govnih.gov
Bioisosteric Replacement The benzimidazole nucleus is a structural isostere of natural compounds like indole (B1671886) and purine, suggesting a favorable affinity for various receptors. frontiersin.org frontiersin.org

| Diverse Biological Activities | Derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, and anti-inflammatory actions. biotech-asia.orgresearchgate.net | biotech-asia.orgresearchgate.net |

Lead Identification and Optimization Strategies

The process of discovering a new drug often begins with a "lead" compound—a molecule that shows a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. Lead optimization is the iterative process of chemically modifying the lead compound to improve these characteristics.

For benzimidazole-based compounds like those derived from this compound, lead optimization is a critical step. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically altering the substituents on the benzimidazole ring and evaluating the corresponding changes in biological activity, medicinal chemists can develop a clear understanding of which molecular features are essential for the desired effect. researchgate.netnih.gov For instance, modifying the groups attached to the 2-amino position or the benzene (B151609) ring of the this compound scaffold can significantly impact target binding and selectivity. nih.gov

Computational tools are increasingly used to guide these efforts. Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the rational design of modifications to enhance binding affinity and selectivity. nih.gov

Key Optimization Strategies:

Substitution Analysis: Exploring the effect of different functional groups at various positions of the benzimidazole nucleus to build a comprehensive SAR. nih.gov

Structure-Based Design: Utilizing the 3D structure of the biological target to design modifications that improve the compound's fit and interaction with the active site. nih.gov

Pharmacokinetic Profiling: Assessing properties like absorption, distribution, metabolism, and excretion (ADME) early in the optimization process to ensure the developed compounds are viable as drugs.

Rational Drug Design Approaches Utilizing the Benzimidazole Moiety

Rational drug design aims to develop new medications based on a detailed understanding of the biological target's structure and mechanism. nih.gov The benzimidazole scaffold is exceptionally well-suited for such approaches due to its well-defined physicochemical attributes. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature facilitating π-π stacking, allows for precise and strong interactions with protein targets. nih.gov

Molecular docking is a powerful computational technique routinely used in modern drug discovery to simulate the interaction between a small molecule and a protein. nih.gov This method allows researchers to predict the binding orientation and affinity of benzimidazole derivatives within the active site of a target enzyme or receptor. nih.gov For example, docking studies have been used to understand how benzimidazole derivatives bind to targets like cyclin-dependent kinase 8 (CDK-8) and the estrogen receptor (ER-alpha) in cancer research. nih.gov These computational insights help prioritize which derivatives of a scaffold like this compound should be synthesized and tested, saving significant time and resources. nih.gov

Table 2: Rational Design Methods for Benzimidazole Derivatives

Design Approach Description Application Example Reference
Molecular Docking Computational simulation to predict how a ligand binds to a receptor's binding site. Predicting the interaction of benzimidazole derivatives with anticancer targets like CDK-8 and ER-alpha. nih.gov
Structure-Activity Relationship (SAR) Analyzing how chemical structure correlates with biological activity to guide the synthesis of more potent and selective compounds. Developing SAR for various pharmacological activities to guide the design of novel benzimidazoles. nih.gov nih.gov

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Designing benzimidazole derivatives that fit the pharmacophore model of a specific enzyme inhibitor. | nih.gov |

Hybrid Compound Design and Multi-Targeting Strategies

A growing strategy in drug discovery is the creation of "hybrid" molecules, which combine two or more distinct pharmacophores (active structural units) into a single compound. biotech-asia.org This approach can lead to compounds with dual or synergistic modes of action, potentially improving efficacy or overcoming drug resistance. The benzimidazole scaffold is an excellent component for such hybrids. researchgate.net

For example, researchers have designed and synthesized hybrids combining the benzimidazole core with other pharmacologically active groups like 1,2,3-triazole, indole, or coumarin. biotech-asia.orgfrontiersin.org A study on benzimidazole/1,2,3-triazole hybrids identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. frontiersin.org The benzimidazole portion can mimic the quinazoline (B50416) core of established EGFR inhibitors, while the triazole moiety can form additional hydrogen bonds with the target enzyme, enhancing binding affinity. frontiersin.org This multi-target approach, where a single molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer. nih.gov

Strategies for Improving Bioavailability and Overcoming Solubility Challenges

A significant hurdle in drug development is ensuring that an active compound can reach its target in the body in sufficient concentrations. Many organic molecules, including numerous benzimidazole derivatives, have poor water solubility, which limits their absorption and bioavailability. biotech-asia.org

Several formulation and chemical modification strategies are employed to overcome these challenges:

Prodrug Design: A prodrug is an inactive or less active precursor that is converted into the active drug inside the body. This approach can be used to improve solubility and absorption. For benzimidazoles, creating ester derivatives is one such strategy. biotech-asia.org

Salt Formation: Converting the parent compound into a salt can significantly increase its aqueous solubility.

Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers like liposomes can enhance its solubility and absorption. biotech-asia.org

Nanocarrier Systems: Using nanotechnology-based delivery systems can improve the solubility and delivery of poorly soluble drugs. biotech-asia.org

Cyclodextrin (B1172386) Complexation: Encapsulating the benzimidazole molecule within a cyclodextrin (a ring of sugar molecules) can increase its solubility in water. biotech-asia.org

Table 3: Bioavailability Enhancement Strategies for Benzimidazoles

Strategy Mechanism Example Reference
Prodrug Design Improves drug uptake and bioavailability by masking polar groups. Ester derivatives of benzimidazole. biotech-asia.org
Lipid-Based Formulations Enhances solubility and absorption through encapsulation in lipid vesicles. Albendazole-loaded liposomes. biotech-asia.org
Cyclodextrin Complexation Increases aqueous solubility by forming an inclusion complex. β-cyclodextrin complexes. biotech-asia.org

| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains to increase circulation time and reduce clearance. | PEGylated mebendazole. | biotech-asia.org |

Intellectual Property and Patent Trends in Benzimidazole Drug Discovery

The field of benzimidazole research is highly active, with numerous patents filed annually, reflecting its importance in drug discovery. impactfactor.orgnih.gov A review of patents from 2015 to 2020 shows that benzimidazole derivatives are being investigated for a wide range of diseases, with a significant focus on cancer. nih.govtandfonline.com Other major therapeutic areas include metabolic diseases, inflammation, and neurodegenerative disorders. tandfonline.com

These patents often claim novel benzimidazole derivatives, their synthesis methods, and their use for treating specific diseases. nih.gov The intellectual property (IP) landscape is competitive, requiring researchers and pharmaceutical companies to develop comprehensive IP strategies to protect their innovations and secure commercial rights. impactfactor.org The constant filing of new patents highlights the sustained interest and perceived potential of the benzimidazole scaffold to yield new clinical drug candidates. nih.gov Analysis of these trends reveals that substitutions at the 2-position of the benzimidazole core are very common in patented inventions, along with the introduction of halogen atoms and various aromatic and non-aromatic heterocyclic groups to modulate activity. tandfonline.com

Q & A

Q. What are the most efficient synthetic routes for 4-Chloro-1H-benzo[d]imidazol-2-amine and its derivatives?

  • Methodological Answer : Several approaches are documented:
  • Catalyst-free visible-light-mediated reactions using isothiocyanates (e.g., phenyl or 4-methoxyphenyl derivatives) achieve yields >90% under ambient conditions .
  • Copper-catalyzed three-component coupling with sulfonyl azides and terminal alkynes enables functionalization of the benzimidazole core .
  • Microwave-assisted synthesis with ethyl carbodiimide (EDC·HCl) in 2-propanol at 80°C for 15 minutes yields 90% product via a one-pot protocol .
  • CBr4-promoted condensation in acetonitrile at 80°C facilitates benzamide derivative formation (78% yield) .

Q. How can spectroscopic techniques characterize this compound and its analogs?

  • Methodological Answer :
  • FT-IR identifies functional groups (e.g., –NH2 stretch at ~3400 cm⁻¹) and confirms ring substitution patterns .
  • LC-MS/APCI-ESI validates molecular weight and purity (e.g., [M+H]+ peaks for norastemizole analogs at m/z = 331.9) .
  • NMR (¹H/¹³C) resolves regiochemistry; for example, aromatic protons in 1-(4-fluorobenzyl) derivatives show distinct coupling patterns (e.g., J = 22.6 Hz for fluorinated aryl groups) .

Q. What purification strategies are effective for benzimidazole derivatives?

  • Methodological Answer :
  • Flash chromatography using silica gel (1–5% MeOH/CH₂Cl₂) separates polar impurities .
  • Recrystallization from ethanol/water mixtures improves purity for crystalline derivatives (e.g., oxfendazole impurities) .
  • Oxidative control with H₂O₂ or mCPBA selectively generates sulfoxide/sulfone byproducts for analytical standards .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Methodological Answer :
  • Lipophilic Ligand Efficiency (LLE) optimization: Fragment 3 (7-chloro-1-methyl analog) shows reduced LLE (3.2 vs. 4.5) due to higher clogP (1.7 vs. 0.5), highlighting the need for balanced hydrophobicity .
  • X-ray crystallography (PDB: 8CTB) reveals critical interactions: The –NH2 group forms bifurcated H-bonds with Glu435/Glu444, while the chloro substituent enhances van der Waals contacts in PRMT5/MTA inhibitors .

Q. How can unexpected reaction pathways be analyzed during benzimidazole synthesis?

  • Methodological Answer :
  • Mechanistic studies : In SNAr amination, N-demethylation and self-catalyzed diarylation may occur, as observed in the formation of 1-(4-fluorobenzyl)-N-(piperidin-4-yl) derivatives. LC-MS tracks intermediates, while DFT calculations model transition states .
  • Kinetic profiling : Competitive reaction rates (e.g., desired product vs. diarylated byproduct) are quantified via time-resolved HPLC .

Q. What computational tools predict the physicochemical properties of this compound analogs?

  • Methodological Answer :
  • QSPR/neural networks (e.g., CC-DPS) correlate molecular descriptors (e.g., polar surface area, logP) with solubility and stability .
  • Density-functional theory (DFT) models electron density and kinetic energy to predict reactivity trends, as applied in Colle-Salvetti correlation-energy frameworks .

Q. How are impurities controlled during large-scale synthesis of benzimidazole-based pharmaceuticals?

  • Methodological Answer :
  • Oxidative condition tuning : Varying H₂O₂ concentration converts sulfide to sulfoxide (e.g., 5-(phenylsulfinyl)-1H-benzo[d]imidazol-2-amine) or sulfone impurities for oxfendazole quality control .
  • HPLC-MS/MS monitors impurity profiles with detection limits <0.1% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.